

4-Propylbiphenyl: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Propylbiphenyl**

Cat. No.: **B080277**

[Get Quote](#)

IUPAC Name: 4-Propyl-1,1'-biphenyl CAS Number: 10289-45-9

This technical guide provides a comprehensive overview of **4-Propylbiphenyl**, a biphenyl derivative of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and a discussion of its known biological context, supported by visualizations to clarify key processes.

Chemical and Physical Data

The fundamental chemical and physical properties of **4-Propylbiphenyl** are summarized below. While experimentally determined values for some properties are not readily available in the literature, computed data from reliable sources are provided for a comprehensive profile.

Property	Value	Source
IUPAC Name	4-Propyl-1,1'-biphenyl	PubChem[1]
1-phenyl-4-propylbenzene	PubChem[1]	
CAS Number	10289-45-9	PubChem[1]
Molecular Formula	C ₁₅ H ₁₆	PubChem[1]
Molecular Weight	196.29 g/mol	PubChem[1]
Boiling Point	297.5 °C (Predicted)	Chemspider
Melting Point	18.5 °C (Predicted)	Chemspider
Density	0.9±0.1 g/cm ³ (Predicted)	Chemspider
XLogP3	5.3	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	0	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

Experimental Protocols

Synthesis of 4-Propylbiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds like **4-Propylbiphenyl**. The following protocol is a representative procedure based on established methodologies for this type of cross-coupling reaction.

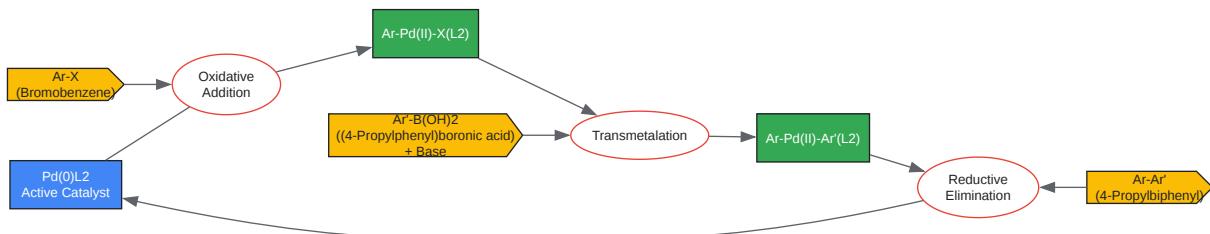
Reaction Scheme:

Materials:

- (4-Propylphenyl)boronic acid (1.2 equivalents)

- Bromobenzene (1.0 equivalent)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Triphenylphosphine (PPh_3 , 4 mol%)
- Potassium carbonate (K_2CO_3 , 2.0 equivalents)
- Toluene
- Water (degassed)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

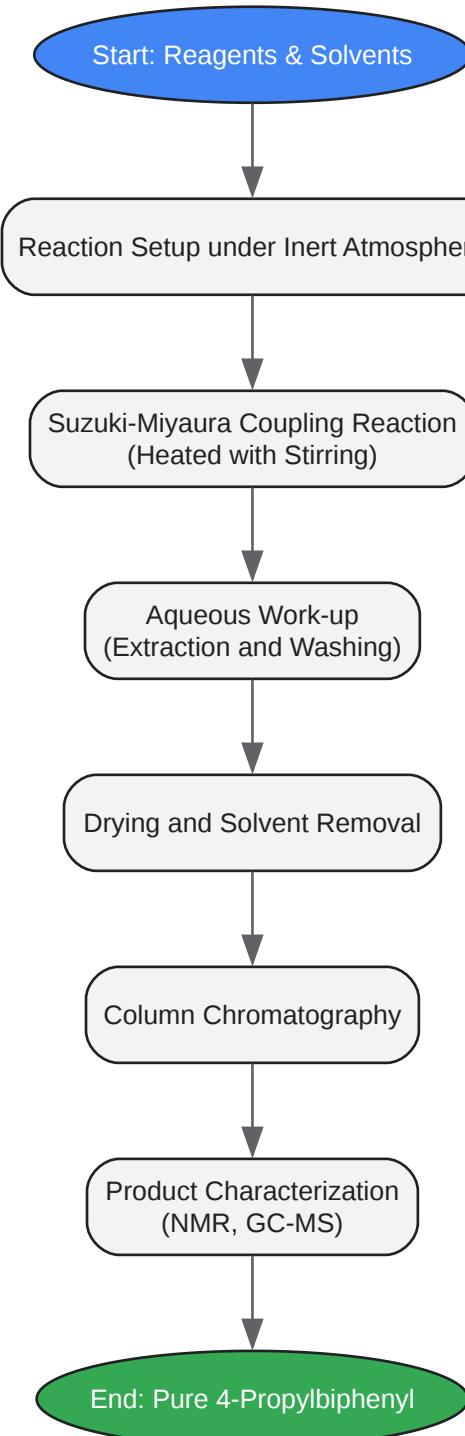

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-propylphenyl)boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- Solvent and Reagent Addition: Under the inert atmosphere, add toluene and degassed water to the flask via syringe. Finally, add bromobenzene to the reaction mixture.

- Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a gradient of ethyl acetate in hexanes) to afford pure **4-Propylbiphenyl**.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow for Synthesis and Purification

The logical flow of the synthesis and purification process is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-Propylbiphenyl**.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing specific biological activities or the modulation of signaling pathways by **4-Propylbiphenyl**. While the broader class of biphenyls has been investigated for various biological effects, including potential endocrine-disrupting activities and roles as scaffolds in drug design, specific data for the 4-propyl substituted derivative is scarce.

Given the structural similarity of some biphenyls to endogenous hormones, one potential area of investigation could be their interaction with nuclear receptors. However, without experimental evidence, any discussion of signaling pathway involvement remains speculative.

For researchers in drug development, **4-Propylbiphenyl** could serve as a starting point for medicinal chemistry campaigns. Its lipophilic nature and biaryl scaffold are common features in many biologically active molecules. Future studies would be required to elucidate any potential cytotoxic, receptor-modulating, or other pharmacological effects. The initial steps in such an investigation would typically involve in vitro screening against a panel of cancer cell lines and receptor binding assays.

Due to the absence of specific data on the biological activity of **4-Propylbiphenyl**, a signaling pathway diagram cannot be provided at this time. Researchers are encouraged to conduct exploratory studies to determine the biological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [4-Propylbiphenyl: A Technical Overview for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b080277#iupac-name-and-cas-number-for-4-propylbiphenyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com